Product packaging for N-ethyl-6-methoxypyridin-3-amine(Cat. No.:CAS No. 51468-14-5)

N-ethyl-6-methoxypyridin-3-amine

Cat. No.: B2595760
CAS No.: 51468-14-5
M. Wt: 152.197
InChI Key: JIJIARWSDGCDSX-UHFFFAOYSA-N
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Description

N-Ethyl-6-methoxypyridin-3-amine, with the CAS registry number 51468-14-5, is a chemical compound offered as a high-purity building block for research and development purposes . This organic compound has a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 6-position and an ethylamino group at the 3-position, making it a valuable intermediate in heterocyclic chemistry . As a versatile scaffold, it is primarily used in the synthesis of more complex molecules within medicinal chemistry and drug discovery projects . Researchers utilize this amine in exploring novel compounds, leveraging its potential as a key precursor. The compound is associated with the MDL number MFCD11138481 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B2595760 N-ethyl-6-methoxypyridin-3-amine CAS No. 51468-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-6-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-9-7-4-5-8(11-2)10-6-7/h4-6,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJIARWSDGCDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51468-14-5
Record name N-ethyl-6-methoxypyridin-3-amine
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Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of N-Ethyl-6-methoxypypyridin-3-amine

The synthesis of substituted pyridines, such as N-ethyl-6-methoxypyridin-3-amine, is of significant interest in medicinal chemistry due to the prevalence of the pyridine (B92270) scaffold in numerous biologically active compounds. Various synthetic strategies have been developed to access this and related molecules, ranging from classical condensation reactions to modern catalytic methods.

Multi-Step Convergent and Divergent Synthetic Routes

The construction of the this compound molecule can be approached through both convergent and divergent synthetic pathways.

Convergent Synthesis: This approach involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a convergent strategy could involve the synthesis of a 6-methoxypyridin-3-amine core and its subsequent ethylation. The synthesis of the 6-methoxypyridin-3-amine precursor can be achieved through various methods, often starting from commercially available pyridines that undergo a series of functional group interconversions.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of target molecules. For instance, a suitably functionalized pyridine ring can be synthesized and then diversified at different positions. One such strategy involves the construction of the pyridine ring itself through condensation reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, which allow for the introduction of various substituents. acsgcipr.orgnih.gov A divergent approach can also be used to create a library of derivatives from a common scaffold, such as using pyridine-2-acetonitriles to create different indolizine structures. rsc.org

A common method for the synthesis of related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines involves the coupling of substituted 2-chloropyridines with anilines. nih.gov This highlights a general strategy where a halogenated pyridine is coupled with an appropriate amine.

Development of Novel Catalytic Reactions for Pyridine Ring Functionalization

The direct functionalization of the pyridine ring through C-H activation has emerged as a powerful and atom-economical strategy. nih.gov Traditional methods often require harsh conditions and pre-functionalized starting materials. researchgate.net Modern catalytic systems, often employing transition metals, enable the direct introduction of functional groups at specific positions on the pyridine ring.

Key developments in this area include:

Transition-Metal Catalysis: Metals such as palladium, rhodium, iridium, and copper have been successfully employed to catalyze the C-H functionalization of pyridines. nih.gov These reactions can be used to introduce alkyl, aryl, and other functional groups directly onto the pyridine ring. nih.gov For instance, iridium-catalyzed borylation has been used for the selective C3-borylation of the pyridine ring, which can then be used in cross-coupling reactions. nih.gov

Photoredox Catalysis: This approach utilizes light to initiate catalytic cycles, often under mild conditions. Photoredox catalysis has been applied to the hydroaminoalkylation of vinylpyridines, providing a route to various tetrahydronaphthyridine isomers. nih.gov

Organocatalysis: Metal-free catalytic systems are also being explored for pyridine functionalization. acs.org For example, dithiophosphoric acids have been shown to catalyze the C4-allylation of pyridines through the generation of pyridinyl radicals. acs.org

These catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, paving the way for more streamlined syntheses of complex pyridine derivatives.

Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives

StrategyDescriptionAdvantagesDisadvantages
Classical Condensation Reactions Construction of the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis). acsgcipr.orgAccess to highly substituted pyridines. illinois.eduOften requires harsh conditions and may have limited scope. nih.gov
Cross-Coupling Reactions Coupling of a pre-functionalized pyridine (e.g., halopyridine) with a coupling partner. nih.govReliable and well-established for many transformations.Requires pre-functionalization, generating stoichiometric waste. researchgate.net
C-H Functionalization Direct introduction of functional groups onto the pyridine C-H bonds using a catalyst. nih.govnih.govHigh atom economy, avoids pre-functionalization.Catalyst development and regioselectivity can be challenging. nih.gov
Photoredox Catalysis Use of light to drive catalytic reactions for pyridine functionalization. nih.govMild reaction conditions, unique reactivity.Requires specialized equipment.

Radiosynthesis Pathways for Carbon-11 (B1219553) Labeled Derivatives

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for positron emission tomography (PET) imaging. mdpi.com The radiosynthesis of ¹¹C-labeled molecules, including derivatives of this compound, requires rapid and efficient methods.

The most common methods for introducing a ¹¹C-label involve the use of small, reactive ¹¹C-synthons, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.comnih.gov These reagents are typically produced from [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), which are generated in a cyclotron. nih.govnih.gov

For the synthesis of a ¹¹C-labeled derivative of this compound, a common strategy would involve the N-methylation of a suitable precursor. For example, a desmethyl precursor could be reacted with [¹¹C]CH₃OTf to introduce the ¹¹C-label on the ethylamino group. nih.gov The synthesis of ¹¹C-labeled N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been reported, where a precursor was reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf to achieve radiolabeling. nih.gov

The development of new ¹¹C-labeling methodologies is an active area of research, with a focus on expanding the range of functional groups that can be labeled and improving the efficiency and speed of the reactions. nih.gov

Derivatization and Functionalization of the 6-Methoxypyridin-3-amine Scaffold

The 6-methoxypyridin-3-amine scaffold serves as a versatile building block for the synthesis of a wide range of derivatives with potential applications in various fields.

Synthesis of Schiff Bases and Their Derivatives via Condensation Reactions

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netmdpi.com The 6-methoxypyridin-3-amine scaffold, containing a primary amino group, readily undergoes condensation with various carbonyl compounds to form the corresponding Schiff bases.

For example, the reaction of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde in the presence of a catalytic amount of acetic acid yields the Schiff base N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. semanticscholar.org Similarly, pyrimidine Schiff bases can be synthesized by reacting a pyrimidine-5-carbaldehyde derivative with various aromatic amines. nih.gov

These Schiff bases can be further modified or used as ligands to form metal complexes, expanding their structural and functional diversity. semanticscholar.org The synthesis of Schiff bases is often straightforward, proceeding under mild conditions and with good yields. researchgate.net

Table 2: Examples of Schiff Base Synthesis from Aminopyridines

Amine ReactantCarbonyl ReactantSchiff Base ProductReference
6-methoxypyridin-3-aminePyrrole-2-carbaldehydeN-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine semanticscholar.org
4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one2-methoxybenzaldehydeCorresponding imine semanticscholar.org
1-aminopyrene3-ethoxy salicylaldehyde(E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol mdpi.com

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

Annulation reactions involve the formation of a new ring onto an existing molecule. scripps.edu The 6-methoxypyridin-3-amine scaffold can participate in annulation and cyclization reactions to construct fused heterocyclic systems, which are of great interest in medicinal chemistry.

One common strategy involves the reaction of the amino group with a bifunctional reagent, leading to the formation of a new heterocyclic ring fused to the pyridine core. For example, [3+2]-annulation reactions with nitroalkenes can be used to synthesize five-membered nitrogen heterocycles. chim.it

Another approach is the use of intramolecular cyclization reactions. A suitably substituted 6-methoxypyridin-3-amine derivative can be designed to undergo cyclization, forming a new ring. For instance, an annulative approach based on photoredox-catalyzed hydroaminoalkylation followed by intramolecular S N Ar N-arylation has been used to synthesize spirocyclic tetrahydronaphthyridines. nih.gov

These reactions provide access to complex, polycyclic structures that are often difficult to synthesize by other means, and they offer a powerful tool for the exploration of new chemical space.

Regioselective Substitution and Coupling Reactions on the Pyridine Nucleus

The pyridine ring in this compound is activated towards electrophilic substitution by the two strong electron-donating groups: the 3-(ethylamino) and the 6-methoxy groups. These groups direct incoming electrophiles primarily to the C2, C4, and C5 positions. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

In the context of palladium-catalyzed cross-coupling reactions, the pyridine ring can be functionalized after initial halogenation. For example, regioselective bromination or iodination would provide a handle for subsequent Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at specific positions on the pyridine nucleus.

Mechanistic Studies of Reactions Involving this compound and its Precursors

Understanding the mechanisms of reactions involving substituted pyridines is crucial for predicting reactivity, controlling regioselectivity, and optimizing synthetic routes.

Investigation of Nitration Mechanisms in Substituted Pyridines

The direct nitration of pyridine with standard nitrating agents like nitric acid and sulfuric acid is notoriously difficult and gives low yields. researchgate.net This is due to the deactivation of the ring by the protonation of the pyridine nitrogen under strongly acidic conditions. researchgate.net

However, alternative methods have been developed. A key process involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.netntnu.no This reaction forms an N-nitropyridinium intermediate. researchgate.net This intermediate is highly reactive and, upon treatment with a nucleophile like sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine (B142982). Mechanistic studies, including isotopic labeling, have shown that this transformation is not a simple electrophilic aromatic substitution. Instead, it proceeds through the formation of an N-nitro-1,2-dihydropyridine-2-sulfonic acid adduct. From this adduct, the nitro group migrates from the nitrogen atom to the C3 position via a mdpi.commdpi.com sigmatropic shift, followed by the elimination of bisulfite to restore aromaticity. researchgate.netntnu.no

For a substituted pyridine like this compound, the presence of strong electron-donating groups would significantly influence this process. The initial formation of the N-nitropyridinium salt would still occur. However, the subsequent nucleophilic attack and rearrangement would be directed by the existing substituents, potentially leading to a mixture of nitrated isomers.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₂N₂O
Imidazo[1,2-a]pyridine (B132010) C₇H₆N₂
Pyrano[2,3-c]pyrazole C₆H₄N₂O
Canthin-6-one (B41653) C₁₄H₈N₂O
Indazole C₇H₆N₂
3-Nitropyridine C₅H₄N₂O₂
Dinitrogen pentoxide N₂O₅
Ethyl acetoacetate C₆H₁₀O₃
Malononitrile C₃H₂N₂

Exploration of Ring-Contraction and Seven-Membered-Ring Formation Channels

No documented research was found describing ring-contraction or seven-membered-ring formation reactions starting from or leading to this compound. While general methodologies exist for these transformations on other heterocyclic systems, their applicability and outcomes for this specific compound have not been reported in the scientific literature.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, it is possible to identify the presence of chromophores and conjugated systems. For N-ethyl-6-methoxypyridin-3-amine, the pyridine (B92270) ring, substituted with an electron-donating methoxy (B1213986) group and an amino group, constitutes the primary chromophore.

The UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to antibonding π* orbitals. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the electronic nature of the substituents. The ethyl and methoxy groups, being electron-donating, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

TransitionWavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~270~8,000
n → π~320~1,500

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. nih.gov For this compound (C₈H₁₂N₂O), HRMS would provide a precise mass for the molecular ion, confirming its chemical formula.

In addition to precise mass determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group, the methoxy group, or cleavage of the pyridine ring. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the connectivity of the atoms. For instance, the loss of a 29 Da fragment would suggest the cleavage of an ethyl group (C₂H₅).

Table 2: Predicted HRMS Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)Fragmentation
[M+H]⁺153.1022153.1025Molecular Ion
[M-CH₃]⁺138.0791138.0793Loss of methyl radical
[M-C₂H₅]⁺124.0553124.0556Loss of ethyl radical
[M-OCH₃]⁺122.0811122.0814Loss of methoxy radical

X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis

X-ray diffraction crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

A successful crystallographic analysis of this compound would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles, with a high degree of precision. researchgate.netresearchgate.net This data would definitively confirm the connectivity of the atoms and the conformation of the molecule in the solid state. Furthermore, it would provide insight into the planarity of the pyridine ring and the orientation of the ethyl and methoxy substituents relative to the ring. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal packing.

Table 3: Illustrative Crystallographic Data for a Pyridine Derivative

ParameterValue
Chemical FormulaC₉H₁₂N₂O₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)10.5657 (7) researchgate.net
b (Å)9.1784 (5) researchgate.net
c (Å)14.5681 (7) researchgate.net
β (°)101.636 (6) researchgate.net
Volume (ų)1384.1 (1)
Z4 researchgate.net

Note: Data presented is for a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, to illustrate typical crystallographic parameters. researchgate.netresearchgate.netresearchgate.net

Advanced Crystallographic Data Analysis

Beyond the basic molecular structure, advanced analysis of crystallographic data can reveal subtle details about intermolecular interactions and crystal packing.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color-coding indicates the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, such as hydrogen bonds, while blue regions represent weaker interactions. researchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H42.6 nih.gov
O···H/H···O16.8 nih.gov
C···H/H···C15.5 nih.gov
N···H/H···N10.4 nih.gov
Other14.7

Note: The data is representative of a substituted pyridine derivative and illustrates the typical distribution of intermolecular contacts. nih.govnih.gov

Void space analysis is a component of advanced crystallographic studies that quantifies the empty spaces or voids within a crystal lattice. The size, shape, and distribution of these voids are a consequence of the way molecules pack in the solid state. This analysis is crucial for understanding the stability of the crystal structure and for predicting its potential to accommodate guest molecules. The presence of significant void spaces might indicate less efficient molecular packing. For this compound, this analysis would provide a percentage of the unit cell volume that is not occupied by the molecules themselves, offering insights into the packing efficiency and the potential for polymorphism.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood and predicted. For N-ethyl-6-methoxypyridin-3-amine, these computational methods provide a detailed picture of its electronic structure and reactivity, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods are employed to investigate the electronic properties of molecules, providing insights that are comparable to experimental data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. biomedres.us

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the delocalized π-system of the pyridine (B92270) ring. The LUMO, conversely, would likely be distributed over the pyridine ring, which can accept electron density. The methoxy (B1213986) and ethyl substituents will also influence the energies and distributions of these orbitals. The electron-donating nature of the amino and methoxy groups would raise the energy of the HOMO, while the ethyl group would have a lesser, but still electron-donating, effect.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.A higher HOMO energy indicates a greater ability to donate electrons. The amino and methoxy groups are expected to increase the HOMO energy.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Conceptual DFT provides a framework for quantifying the reactivity of a chemical species through various global reactivity descriptors. These descriptors are derived from the changes in energy as electrons are added to or removed from the molecule. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO gap is associated with greater hardness. biomedres.us

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

For this compound, the presence of electron-donating groups (amino and methoxy) is expected to decrease its electronegativity and electrophilicity, while increasing its softness, making it more susceptible to reactions with electrophiles.

DescriptorFormulaInterpretation for this compound
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2Expected to be relatively low due to electron-donating substituents.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Expected to be a soft molecule due to the presence of polarizable groups.
Chemical Softness (S) S = 1 / (2η)Expected to have a high softness value.
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ is the electronic chemical potential)Expected to have a moderate electrophilicity index.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential is anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, as well as the nitrogen of the amino group, making these the likely sites for electrophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. scm.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. faccts.de For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyridine ring, while the Fukui function for electrophilic attack (f-) would be concentrated on the nitrogen atoms and the oxygen atom.

Natural Bond Orbital (NBO) Analysis for Understanding Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. nih.gov

NBO InteractionDonor OrbitalAcceptor OrbitalSignificance for this compound
n -> π Lone pair of the amino nitrogenπ antibonding orbitals of the pyridine ringIndicates strong delocalization and electron donation from the amino group.
n -> π Lone pair of the methoxy oxygenπ antibonding orbitals of the pyridine ringShows electron donation from the methoxy group to the ring.
σ -> σ σ bonding orbitalsσ antibonding orbitalsReveals hyperconjugative interactions that contribute to molecular stability.

Computational Studies of Conformational Equilibrium and Tautomerism

The presence of flexible groups, such as the ethyl group, in this compound means that it can exist in various conformations. Computational studies can be used to determine the relative energies of these conformers and identify the most stable arrangement. libretexts.org The rotation around the C-N bond of the ethylamino group and the C-O bond of the methoxy group would be of particular interest.

Tautomerism is another important consideration for this molecule. The aminopyridine scaffold can potentially exist in different tautomeric forms, such as the imino tautomer. Computational calculations can predict the relative stabilities of these tautomers, providing insight into which form is likely to be predominant under different conditions. For substituted pyridines, the amino form is generally more stable than the imino form.

Molecular Modeling and In Silico Approaches to Molecular Interactions

Molecular Docking Simulations to Elucidate Non-Covalent Binding Mechanisms

There are no available research findings or data tables from molecular docking simulations specifically involving this compound. Scientific literature does not currently contain studies that have explored the non-covalent binding mechanisms of this compound with any biological targets through molecular docking.

Characterization of Hydrogen Bonding and Hydrophobic Interactions via Computational Methods

Similarly, the scientific record lacks computational studies that characterize the hydrogen bonding and hydrophobic interactions of this compound. While the molecular structure of the compound suggests the potential for such interactions, no specific computational analyses have been published to detail these phenomena.

Advanced Applications and Future Research Directions

N-Ethyl-6-methoxypyridin-3-amine and its Derivatives as Ligands in Coordination Chemistry Research

The nitrogen atoms within the pyridine (B92270) ring and the amine substituent of this compound derivatives make them excellent candidates for ligands in coordination chemistry. These sites can donate lone pairs of electrons to form coordinate bonds with metal ions, leading to the formation of stable metal complexes with diverse structures and properties.

The synthesis of metal complexes using ligands derived from 6-methoxypyridin-3-amine typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov For instance, a Schiff base ligand derived from 6-methoxypyridin-3-amine, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. nih.govmdpi.com This ligand was then used to prepare complexes with Copper(II) and Cobalt(II) by mixing the ligand and the respective metal chloride salt in an ethanolic solution. nih.gov

The structural elucidation of these newly synthesized compounds relies heavily on a suite of analytical and spectroscopic techniques. nih.govmdpi.com

Mass Spectrometry: This technique is crucial for confirming the formation of both the ligand and the metal complexes. For the MPM ligand, a molecular ion peak at m/z = 202.09 confirmed its stoichiometry. nih.gov Subsequent analysis of the copper and cobalt complexes showed molecular ion peaks at 463.125 and 458.26, respectively, verifying the coordination of the metal ions with the ligand. nih.gov

¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the chemical environment of protons in the molecule. In the ¹H NMR spectrum of the MPM ligand, a characteristic singlet peak at 8.338 ppm corresponds to the imine proton (CH=N-), confirming the formation of the Schiff base. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and changes upon complexation. A shift in the vibrational frequency of the azomethine group (C=N) in the ligand upon coordination with a metal ion is a key indicator of complex formation.

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the complex, which are useful for determining the coordination geometry around the metal ion. mdpi.com For example, the UV-visible spectra of Co(II), Ni(II), and Cu(II) complexes with a related Schiff base ligand supported an octahedral geometry. mdpi.com

Spectroscopic Data for MPM Ligand and its Metal Complexes nih.gov
CompoundTechniqueKey Finding (m/z or δ)Interpretation
MPM LigandMass Spectrometry202.09Confirms molecular weight of the ligand.
MPM-Cu(II) ComplexMass Spectrometry463.125Confirms coordination of Cu(II) with the ligand.
MPM-Co(II) ComplexMass Spectrometry458.26Confirms coordination of Co(II) with the ligand.
MPM Ligand¹H NMR8.338 ppmSinglet peak for the imine proton (CH=N-).

The way a ligand binds to a metal ion (coordination mode) and the resulting three-dimensional arrangement (coordination geometry) are fundamental to the complex's properties. Ligands derived from 6-methoxypyridin-3-amine can act as bidentate donors, binding to the metal through two donor atoms. In the case of the MPM Schiff base ligand, it coordinates to Co(II) and Cu(II) ions in a bidentate fashion. nih.govmdpi.com

Role as a Synthetic Scaffold in Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The this compound structure offers multiple points for chemical modification, making it an ideal starting point for creating large collections, or "libraries," of related compounds for drug discovery programs.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, where systematic modifications to a lead molecule are made to understand how chemical structure affects biological activity. nih.govrsc.orgresearchgate.net The goal is to optimize potency, selectivity, and pharmacokinetic properties. The 6-methoxypyridin-3-amine core has been instrumental in the development of several classes of therapeutic agents.

Researchers have designed and synthesized libraries of pyridine derivatives to explore their potential as anticancer agents and Nek2 inhibitors. nih.govrsc.org For example, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated for their ability to inhibit the Nek2 kinase, which is overexpressed in many tumors. nih.gov Similarly, new pyridine hybrids have been designed and tested for their cytotoxic effects against various cancer cell lines, leading to the identification of compounds with superior antiproliferative activity compared to the standard drug Taxol. rsc.org

A notable example involves the development of gamma-secretase modulators (GSMs) for Alzheimer's disease. nih.gov By synthesizing a series of analogs with different B-rings, including a 3-methoxypyridine (B1141550) derivative, researchers were able to investigate the SAR and identify compounds with improved activity and drug-like properties. nih.gov Another study focused on creating N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives and found that the presence of aromaticity and lipophilicity had a strong correlation with antimicrobial activity. researchgate.net

Examples of SAR Studies on Pyridine-Based Scaffolds
Scaffold/Derivative ClassTargetKey SAR FindingReference
Imidazo[1,2-a]pyridinesNek2 Kinase (Cancer)Identified compound 28e with high inhibitory activity (IC₅₀ of 38 nM). nih.gov
Pyridine HybridsCancer Cells (MCF-7, etc.)Compounds 3a, 3b, 5a, and 5b showed superior antiproliferative activities to Taxol. rsc.org
Methoxypyridine-derived GSMsγ-Secretase (Alzheimer's)Introduction of the methoxypyridine motif improved activity and solubility. nih.gov
N-(6-phenylpyridin-2-yl) pyridine-2-aminesBacteria and FungiLipophilicity and aromaticity were found to be important for antimicrobial activity. researchgate.net

A particularly exciting application of this scaffold is in the development of diagnostic agents for neurodegenerative diseases. Positron Emission Tomography (PET) is a powerful imaging technique that requires specific molecular probes, or radiotracers, that can bind to a target in the brain.

Researchers have successfully designed and synthesized a new class of compounds based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.govmdpi.com In this extensive study, 43 new derivatives were created to find candidates with a high binding affinity for α-synuclein. nih.govmdpi.com

The most promising compounds, such as 7f, 7j, and 8i, were selected for radiolabeling with PET isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). nih.govmdpi.com PET imaging studies in non-human primates demonstrated that these tracers could cross the blood-brain barrier and showed favorable washout kinetics from the brain. nih.govmdpi.commdpi.com Specifically, [¹¹C]7f and [¹⁸F]7j displayed promising pharmacokinetic profiles. nih.govresearchgate.net These findings strongly suggest that PET probes built upon the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold have significant potential for the in vivo detection of α-synuclein aggregates, which could revolutionize the diagnosis of Parkinson's disease. nih.govmdpi.com

Exploration of Potential in Materials Science Research

While the primary focus of research on this compound has been in the life sciences, its chemical properties suggest potential applications in materials science. The ability of its derivatives to form stable metal complexes opens avenues for creating novel functional materials.

For example, related Schiff base-metal complexes have been successfully deposited onto the surface of cotton fabrics to impart UV protection. mdpi.com This suggests that complexes derived from this compound could be explored for creating textiles with enhanced properties or other functional surfaces.

Furthermore, the supramolecular chemistry of pyridine derivatives is an active area of research. The interplay of hydrogen bonding and π-electron "push-pull" systems in compounds like ethyl 6-amino-2-methoxypyridine-3-carboxylate can lead to the formation of well-ordered, two-dimensional corrugated sheets. researchgate.net This capacity for self-assembly could be harnessed in the field of crystal engineering to design new materials with tailored properties, such as porous frameworks for gas storage or separation, or materials with specific optical or electronic characteristics. The future may see this versatile scaffold being used to build advanced sensors, catalysts, or components for electronic devices.

Investigation as Host Materials for Organic Light-Emitting Diodes (OLEDs)

Currently, there is no available research specifically investigating this compound as a host material for OLEDs. However, the general class of pyridine-containing compounds is widely explored for this purpose due to their favorable electronic properties. Pyridine derivatives are often used as electron-transporting or bipolar host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. sciengine.comnih.gov The electron-deficient nature of the pyridine ring is a key feature in designing these materials. sciengine.com For instance, asymmetric host molecules bearing a pyridine core have demonstrated the potential to achieve high efficiency and long operational lifetimes in blue TADF-OLEDs. nih.gov Similarly, bipyridine-containing host materials have been shown to lead to very low efficiency roll-off in yellow TADF-OLEDs. st-andrews.ac.uk The potential of this compound in this field remains a subject for future investigation.

Emerging Research Areas and Unexplored Facets of this compound Chemistry

Catalyst Development Utilizing Pyridine-Based Ligands

There are no studies available that utilize this compound as a ligand in catalyst development. The broader family of pyridine-based ligands, however, is of significant importance in homogeneous catalysis. researchgate.net These ligands can stabilize transition metals in various oxidation states, forming complexes that catalyze a wide range of chemical transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com The electronic and steric properties of the pyridine ligand can be tuned by substituents, which in turn influences the activity and selectivity of the catalyst. nih.gov For example, copper(I) complexes with pyridine-based ligands have been effectively used for the N-arylation of indoles and other heterocycles. tandfonline.com The utility of this compound as a ligand in such catalytic systems is an unexplored area of research.

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring

Specific methods for the in situ reaction monitoring of this compound have not been documented. Generally, advanced spectroscopic techniques are employed to study reactions involving pyridine derivatives. For instance, fluorescence probe techniques using 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been developed for monitoring photopolymerization processes. mdpi.com Furthermore, in situ infrared spectroscopy has been used to elucidate the reaction mechanism of pyridine base synthesis from acrolein and ammonia. researchgate.net These methodologies could, in principle, be adapted to monitor the synthesis or reactions of this compound, but no such studies have been published.

Theoretical Predictions of Novel Reactivities and Selectivities

There is a lack of theoretical studies focused on predicting the reactivity and selectivity of this compound. Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For other pyridine derivatives, theoretical calculations have been used to understand their electronic structure, reaction mechanisms, and potential as materials for various applications. However, without experimental data to benchmark against, theoretical predictions for this compound would be purely speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-6-methoxypyridin-3-amine, and how can its purity be validated?

  • Answer : The compound can be synthesized via condensation reactions, such as the formation of Schiff base ligands. For example, 6-methoxypyridin-3-amine derivatives are prepared by reacting with aldehydes (e.g., pyrrole-2-carbaldehyde) under reflux conditions in ethanol. Purity validation involves analytical techniques like high-performance liquid chromatography (HPLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Crystallinity and structural confirmation require single-crystal X-ray diffraction (SC-XRD), as demonstrated for related pyridine derivatives .

Q. How can researchers determine the solubility of N-ethyl-6-methoxypyridin-3-amine in organic solvents, and what models are used for prediction?

  • Answer : Solubility is experimentally determined using a synthetic method across a temperature range (e.g., 298.15–343.55 K). For pyridine analogs like 6-chloropyridazin-3-amine, solubility increases with temperature in polar solvents (methanol, DMF). Data is modeled using the modified Apelblat equation (accuracy within 4.68% root-mean-square deviation). Example solubility data for a related compound:

SolventSolubility (mol·kg⁻¹) at 298.15 K
Methanol0.124
Ethanol0.098
DMF0.356
Thermodynamic parameters (ΔH, ΔS, ΔG) are derived via the van’t Hoff equation .

Q. What spectroscopic techniques are critical for characterizing N-ethyl-6-methoxypyridin-3-amine?

  • Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and methoxy/ethyl groups.
  • FT-IR : For identifying amine N–H stretches (~3300 cm⁻¹) and C–O–C bonds (1250 cm⁻¹).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • SC-XRD : For unambiguous structural confirmation, as applied to analogs like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of N-ethyl-6-methoxypyridin-3-amine derivatives for enhanced biological activity?

  • Answer : Density Functional Theory (DFT) calculates global reactivity descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to predict ligand-metal complex stability. In silico molecular docking (e.g., AutoDock) evaluates binding affinities to microbial proteins. For example, Schiff base analogs show strong hydrogen bonding with E. coli DNA gyrase (binding energy: −8.2 kcal/mol). ADMET predictions further guide toxicity and bioavailability optimization .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for N-ethyl-6-methoxypyridin-3-amine analogs?

  • Answer : Discrepancies (e.g., bond length deviations >0.01 Å) require:

  • Multi-technique validation : Cross-check SC-XRD data with NMR/IR.
  • Dynamic NMR : To assess conformational flexibility in solution.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing solid-state vs. solution-phase structures. For unstable derivatives (e.g., decomposing in solution), low-temperature crystallography or cryo-NMR is recommended .

Q. How does substituent variation on the pyridine ring affect the antimicrobial efficacy of N-ethyl-6-methoxypyridin-3-amine derivatives?

  • Answer : Systematic SAR studies reveal:

  • Methoxy groups : Enhance lipophilicity and membrane penetration (MIC: 8 µg/mL for S. aureus).
  • Ethyl substituents : Reduce steric hindrance, improving metal coordination in complexes (Co(II) complexes show 2× higher activity vs. ligands).
  • Halogenation : Bromo/chloro analogs increase electrophilicity but may raise toxicity. Data tables for comparison:
DerivativeMIC (µg/mL)Log P
N-Ethyl-6-methoxy8.01.2
6-Bromo-N-ethyl4.52.1
Co(II) complex2.00.8
Note: Activity correlates with Log P (optimal range: 1.0–2.5) .

Q. What advanced experimental designs mitigate low yields in microwave-assisted synthesis of pyridine derivatives?

  • Answer : Key factors include:

  • Temperature ramping : Gradual increases (e.g., 50→150°C over 10 min) prevent decomposition.
  • Catalyst screening : Pd/C or CuI boosts cross-coupling reactions (yield: 85% vs. 50% uncatalyzed).
  • Inert atmosphere : Argon prevents oxidation of sensitive intermediates (e.g., enamines). Example: Microwave synthesis of (S,E)-N-(((R)-6-allylpyridin-2-yl)methylene)-1-methoxy-3-methylbutan-2-amine achieves 85% yield under optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.